molecular formula C18H25ClN4O2 B2852127 1-(4-ethoxybenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride CAS No. 1331188-30-7

1-(4-ethoxybenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride

Cat. No.: B2852127
CAS No.: 1331188-30-7
M. Wt: 364.87
InChI Key: XHLQFNMVAIXAFH-UHFFFAOYSA-N
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Description

1-(4-ethoxybenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxybenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride typically involves multiple steps, starting with the preparation of the core structures, such as the imidazole and piperazine rings. These are then linked through various organic reactions, including nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines that can handle the precise addition of reagents and control of reaction conditions. This ensures high yield and purity of the final product. The process typically includes purification steps such as recrystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxybenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .

Scientific Research Applications

1-(4-ethoxybenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethoxybenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring, for example, can bind to metal ions in enzyme active sites, inhibiting their activity. The piperazine ring can interact with neurotransmitter receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-ethoxyphenyl)-4-(1H-imidazol-2-yl)piperazine
  • 4-(1-ethyl-1H-imidazol-2-yl)-1-(4-methoxyphenyl)piperazine
  • (4-ethoxyphenyl)(4-(1H-imidazol-2-yl)piperazin-1-yl)methanone

Uniqueness

What sets 1-(4-ethoxybenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(4-ethoxyphenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2.ClH/c1-3-20-10-9-19-18(20)22-13-11-21(12-14-22)17(23)15-5-7-16(8-6-15)24-4-2;/h5-10H,3-4,11-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLQFNMVAIXAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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